molecular formula C18H20BrN3O2 B2640194 3-((5-bromopyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide CAS No. 1903417-26-4

3-((5-bromopyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide

Cat. No.: B2640194
CAS No.: 1903417-26-4
M. Wt: 390.281
InChI Key: PXLGSXMAESQOQV-UHFFFAOYSA-N
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Description

3-((5-bromopyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine ring, a bromopyridine moiety, and a dimethylphenyl group, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-bromopyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Bromopyridine Introduction: The bromopyridine moiety is introduced through a nucleophilic substitution reaction. This involves reacting 5-bromopyridine with a suitable nucleophile, such as an alkoxide, to form the desired ether linkage.

    Amide Bond Formation: The final step involves coupling the pyrrolidine derivative with 3,4-dimethylphenyl isocyanate to form the carboxamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the dimethylphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the bromopyridine moiety using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring or the dimethylphenyl group.

    Reduction: Reduced derivatives of the bromopyridine moiety.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems.

    Enzyme Inhibitors: Potential use in the design of enzyme inhibitors.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug discovery.

    Therapeutic Agents: Explored for its therapeutic properties in treating various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Catalysis: Employed in catalytic processes for chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-((5-bromopyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in halogen bonding, while the pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-((5-chloropyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide
  • 3-((5-fluoropyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide
  • 3-((5-iodopyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide

Uniqueness

  • Halogen Variation : The presence of bromine in 3-((5-bromopyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide provides unique reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs.
  • Biological Activity : The bromine atom can influence the compound’s biological activity, potentially enhancing its efficacy or selectivity in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(5-bromopyridin-2-yl)oxy-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2/c1-12-3-5-15(9-13(12)2)21-18(23)22-8-7-16(11-22)24-17-6-4-14(19)10-20-17/h3-6,9-10,16H,7-8,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLGSXMAESQOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)OC3=NC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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